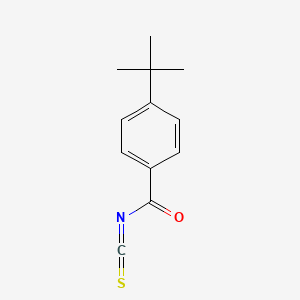

4-Tert-butylbenzoyl isothiocyanate

Übersicht

Beschreibung

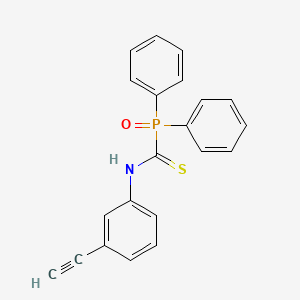

4-Tert-butylbenzoyl isothiocyanate is a chemical compound with the CAS Number: 680214-97-5 . It has a molecular weight of 219.31 and its IUPAC name is this compound . The compound is typically stored at a temperature of 4 degrees Celsius and it is usually in powder form .

Synthesis Analysis

The synthesis of this compound involves the addition reaction between ethynyl derivatives and this compound in acetone . This compound was characterized by selected spectroscopic methods such as 1H and 13C NMR, UV–visible, FT-IR, and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H13NOS/c1-12(2,3)10-6-4-9(5-7-10)11(14)13-8-15/h4-7H,1-3H3 . This compound contains a total of 28 atoms; 13 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom .Chemical Reactions Analysis

Isothiocyanates, including this compound, are synthesized through reactions involving amines and phenyl chlorothionoformate in the presence of solid sodium hydroxide . This process can be carried out in a one-pot process or a two-step approach .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

4-tert-butylbenzoyl amoxicillin, synthesized by reacting amoxicillin with 4-tert-butylbenzoyl chloride, has demonstrated specific antibacterial activities. The substance was tested against bacteria like Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, showing clear zones indicating bacterial growth inhibition. This suggests that 4-tert-butylbenzoyl derivatives have antimicrobial properties, although they are considered less effective antibiotics (Hadi Barru Hakam Fajar Siddiq et al., 2022).

Molecular Assembly and Hydrogen Bonding

Research into the interactions of 4-tert-butylbenzoic acid with aliphatic diamines has led to the creation of new molecular arrays. These structures, characterized by extensive hydrogen bonding networks, have been explored for their potential in creating layered molecular arrays. Such studies are crucial in understanding molecular self-assembly processes (R. Armstrong et al., 2002).

Role in Supramolecular Chemistry

In supramolecular chemistry, p-tert-butylthiacalix[4]arenes, which include derivatives of 4-tert-butylbenzoyl isothiocyanate, have been used to form nanoscale particles. These particles are capable of recognizing metal cations and dicarboxylic acids, demonstrating their potential in the formation of three-component supramolecular systems. Such research highlights the application of 4-tert-butylbenzoyl derivatives in creating complex molecular structures (E. Yushkova et al., 2012).

Photolysis Studies

Laser flash photolysis of tert-butyl aroylperbenzoates, including those with 4-tert-butylbenzoyl groups, has been studied to understand the kinetics of their singlet and triplet states. Such research is important in the field of photochemistry, where understanding these states is crucial for applications like photodynamic therapy and the development of photosensitive materials (B. S. and D. Neckers, 2004).

Small Molecule Fixation

In the context of chemical reactions, bifunctional frustrated pyrazolylborane Lewis pairs have been used for small molecule fixation. Compounds like tert-butyl isothiocyanate, related to this compound, have been involved in these reactions, forming zwitterionic, bicyclic boraheterocycles. This showcases the potential of 4-tert-butylbenzoyl derivatives in complex chemical synthesis and molecular engineering (Eileen Theuergarten et al., 2012).

Wirkmechanismus

Target of Action

Isothiocyanates, a group of compounds to which 4-tert-butylbenzoyl isothiocyanate belongs, have been shown to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells .

Mode of Action

Isothiocyanates are known to inhibit the growth of several types of cultured human cancer cells . They have been shown to decrease Akt phosphorylation, a key protein in cell survival signaling pathways .

Biochemical Pathways

Isothiocyanates are known to modulate metastasis-related gene expression and inhibit the akt/nfκb pathway .

Result of Action

Isothiocyanates are known to suppress lung cancer cell metastasis potential .

Safety and Hazards

The safety information for 4-Tert-butylbenzoyl isothiocyanate includes several hazard statements such as H302, H312, H314, H317, H332, H334, H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . It may also cause eye irritation and respiratory irritation .

Eigenschaften

IUPAC Name |

4-tert-butylbenzoyl isothiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-12(2,3)10-6-4-9(5-7-10)11(14)13-8-15/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBLKWMZWUQAJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3042780.png)

![N'1-[2-(4,5-dichloro-1H-imidazol-1-yl)acetyl]-3,5-di(trifluoromethyl)benzene-1-sulphonohydrazide](/img/structure/B3042784.png)

![1-(4-Chloro-1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[(4-chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]urea](/img/structure/B3042786.png)

![5-{[4-(Trifluoromethoxy)anilino]carbonyl}-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042789.png)

![2,4-Difluoro-N-{2-[(fur-2-ylmethyl)thio]ethyl}benzenesulphonamide](/img/structure/B3042790.png)

![Ethyl 4-amino-5-(4-chloro-3-nitrobenzoyl)-2-[2-(trifluoromethyl)anilino]thiophene-3-carboxylate](/img/structure/B3042792.png)

![N-[4-(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide](/img/structure/B3042796.png)